

A Comparative Analysis of Detonation Velocities in Nitroaromatic Explosives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trinitroaniline**

Cat. No.: **B3268610**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the energetic properties of nitroaromatic compounds is crucial. This guide provides an objective comparison of the detonation velocities of several key nitroaromatic explosives, supported by experimental data and detailed methodologies.

The detonation velocity, or the speed at which a detonation wave propagates through an explosive, is a primary performance characteristic. It is a critical parameter in assessing the explosive's power and brisance—its shattering effect on the immediate surroundings. This velocity is intrinsically linked to the chemical composition, density, and physical state of the explosive material.

Quantitative Comparison of Detonation Velocities

The following table summarizes the detonation velocities of common nitroaromatic explosives. It is important to note that detonation velocity is highly dependent on the density of the explosive at the time of initiation; therefore, the test densities are provided for a comprehensive comparison.[\[1\]](#)[\[2\]](#)

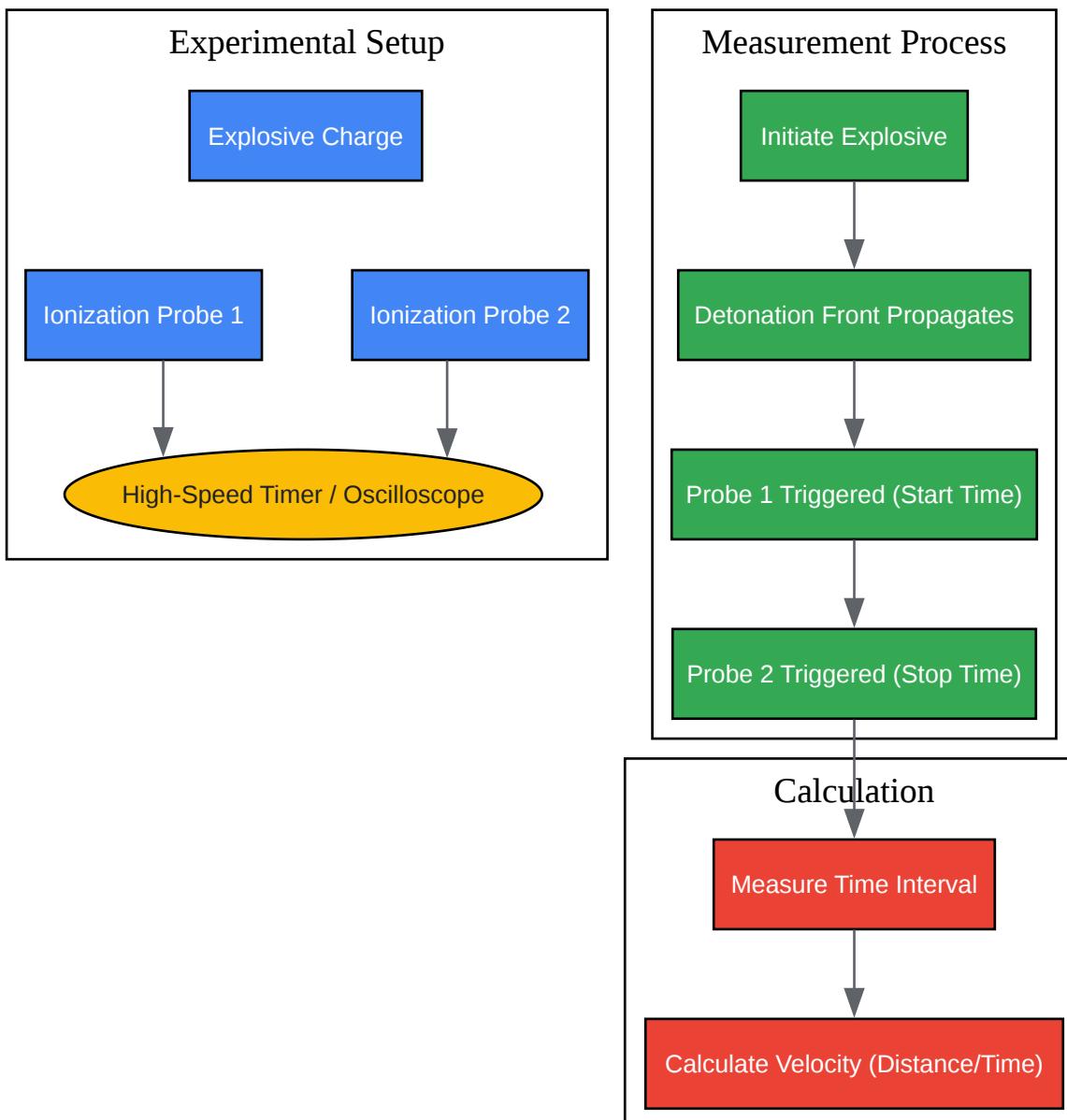
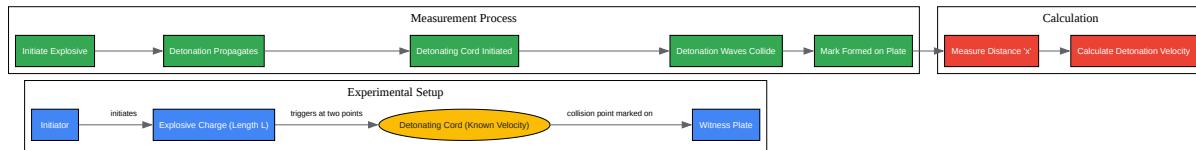
Explosive Compound	Abbreviation	Detonation Velocity (m/s)	Test Density (g/cm ³)
Trinitrotoluene	TNT	6,900[1][3]	1.60[1]
Picric Acid (Trinitrophenol)	TNP	7,350[1][4]	1.70[1][4]
Dinitrotoluene	DNT	~5,500 - 6,500*	Varies
Tetryl	-	7,570[1][5][6]	1.71[1]
1,3,5-Trinitrobenzene	TNB	7,450[1]	1.60[1]
Ammonium Picrate (Dunnite)	-	7,150[1][2]	1.60[1][2]
Trinitroaniline	TNA	7,300[1]	1.72[1]
Triaminotrinitrobenzene	TATB	7,350[1]	1.80[1]
Picryl Chloride	-	7,200[1]	1.74[1]
Trinitrocresol	-	6,850[1]	1.62[1]
Methyl Picrate	-	6,800[1]	1.57[1]
Ethyl Picrate	-	6,500[1]	1.55[1]

Note: The detonation velocity of DNT can vary significantly based on its isomeric form and density. An infinite diameter detonation velocity can be approximated by the formula:

Detonation Velocity (m/s) $\approx 1840 + 2913 * \text{loading density (g/cm}^3\text{)}.$ [7][8]

Experimental Protocols for Measuring Detonation Velocity

The accurate determination of detonation velocity is paramount for characterizing explosive performance. Several established experimental methods are employed for this purpose, each with its own principles of operation.



D'Autriche Method

The D'Autriche method is a classic and relatively simple technique for measuring the average detonation velocity of a solid explosive.[9][10] It compares the detonation velocity of the test explosive to that of a detonating cord with a known, stable detonation velocity.

Experimental Workflow:

- Preparation of the Explosive Charge: The explosive to be tested is packed into a tube of a specific length and diameter. Two holes are drilled into the tube at a precisely measured distance (L).
- Insertion of Detonating Cord: A length of detonating cord with a known detonation velocity (D_cord) is looped. The two ends of the cord are inserted into the holes in the explosive charge.
- Placement on Witness Plate: The midpoint of the detonating cord loop is placed in contact with a soft lead or steel plate, and its position is marked.
- Initiation: The main explosive charge is initiated at one end.
- Detonation and Collision: The detonation of the main charge initiates the two ends of the detonating cord at different times. Two detonation waves travel in opposite directions along the cord and collide at a specific point.
- Measurement and Calculation: The collision of the detonation waves creates a distinct mark on the witness plate. The distance (x) from the center mark to the collision mark is measured. The detonation velocity of the test explosive (D_explosive) is then calculated using the following formula:

$$D_{\text{explosive}} = (L * D_{\text{cord}}) / (2 * x)$$

Higher Velocity	Medium-High Velocity			Lower Velocity
Tetryl (7,570 m/s)	Trinitrobenzene (7,450 m/s)	Picric Acid (7,350 m/s)	TATB (7,350 m/s)	Ammonium Picrate (7,150 m/s)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 2. Detonation velocity - Sciencemadness Wiki [sciencemadness.org]
- 3. Trinitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 4. Picric_acid [chemeurope.com]
- 5. Tetryl [chemeurope.com]
- 6. Tetryl - Sciencemadness Wiki [sciencemadness.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. tsst.mn [tsst.mn]
- 10. efee.eu [efee.eu]
- To cite this document: BenchChem. [A Comparative Analysis of Detonation Velocities in Nitroaromatic Explosives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3268610#detonation-velocity-comparison-of-nitroaromatic-explosives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com